Kaurenoic acid

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Kaurenoic acid can be synthesized through various methods. One common approach involves the extraction from plant sources such as Acanthopanax trifoliatus and Acanthopanax gracilistylus. The extraction process typically involves ultrasound-assisted extraction followed by purification using solid-phase extraction . Another method involves the biosynthesis pathway in plants, where key enzymes such as ent-kaurene oxidase play a crucial role in the continuous oxidation steps leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound often relies on large-scale extraction from plant sources. The use of advanced chromatographic techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) ensures the efficient separation and quantification of this compound from plant extracts .

化学反応の分析

Types of Reactions: Kaurenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the biomimetic oxidation using metalloporphyrin catalysts, which mimics the oxidative metabolism of this compound in liver microsomes . This reaction leads to the formation of dihydroxylated oxidation products.

Common Reagents and Conditions: Common reagents used in the oxidation of this compound include metalloporphyrin catalysts, oxygen donors, and solvents such as phosphate buffer . The reaction conditions typically involve a pH of 7.4 and the presence of cofactors such as NAD+ and glucose-6-phosphate .

Major Products Formed: The major products formed from the oxidation of this compound include dihydroxylated derivatives, which have been identified using mass spectrometry .

科学的研究の応用

Pharmacological Applications

1. Anti-inflammatory Properties

Kaurenoic acid has been extensively studied for its anti-inflammatory effects. Research indicates that it exhibits significant anti-inflammatory activity in various animal models. For instance, a study demonstrated that this compound reduced paw edema in rats induced by egg albumin and Freund's complete adjuvant, showing a dose-dependent relationship with its efficacy . The compound was found to be as potent as traditional anti-inflammatory drugs like acetylsalicylic acid (aspirin) .

2. Antimicrobial Activity

This compound has also shown promising antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria and fungi, suggesting its potential use as a natural antimicrobial agent in pharmaceuticals and food preservation . The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics or preservatives.

3. Antinociceptive Effects

The antinociceptive properties of this compound have been evaluated through various experimental models. It was found to significantly alleviate pain responses in rodents, indicating its potential application in pain management therapies . The compound's mechanism appears to involve modulation of inflammatory pathways, which are often implicated in pain conditions.

4. Phytochemistry and Plant Growth Promotion

In agricultural applications, this compound is recognized for its role in promoting plant growth. Studies have shown that it can enhance seed germination and root elongation in crops like tomatoes when applied as a biostimulant . This property underscores its potential use in sustainable agriculture practices.

Biotechnological Applications

1. Synthetic Biology Production

Recent advancements in synthetic biology have enabled the production of this compound through engineered microorganisms. This method promises a sustainable approach to producing this compound at scale while maintaining high purity levels . The study compared synthetic this compound with commercially available forms, assessing their solubility and bioactivity, which are critical for pharmaceutical applications.

2. Drug Formulation Development

The pharmacokinetic profile of this compound has been characterized to facilitate its incorporation into drug formulations. A study on the oral administration of this compound revealed important pharmacokinetic parameters such as absorption rates and distribution volumes, which are essential for developing effective therapeutic agents .

Case Studies

作用機序

Kaurenoic acid is part of the ent-kaurene diterpene family, which includes compounds such as stevioside and rebaudioside A. These compounds share a similar diterpene skeleton but differ in their functional groups and biological activities .

類似化合物との比較

Stevioside: A sweet-tasting diterpene glycoside found in Stevia rebaudiana, known for its use as a natural sweetener.

Rebaudioside A: Another sweet-tasting diterpene glycoside from Stevia rebaudiana, with similar applications as stevioside.

16α-Hydroxy-ent-kaurane: A diterpene found in Tripterygium wilfordii, involved in the biosynthesis of anti-HIV compounds.

Uniqueness of Kaurenoic Acid: this compound is unique due to its diverse biological activities and its role in multiple medicinal applications. Its ability to activate specific signaling pathways and its potential in treating various medical conditions make it a compound of significant interest in scientific research .

生物活性

Kaurenoic acid (KA), a naturally occurring diterpene primarily derived from the Copaifera genus, has garnered significant attention for its diverse biological activities. This article delves into the various pharmacological effects of KA, supported by research findings, case studies, and data tables that illustrate its potential applications in medicine.

Chemical Structure and Properties

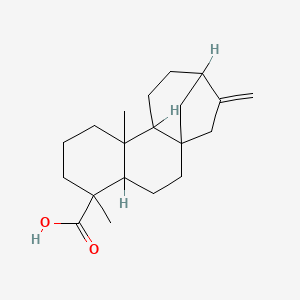

This compound is chemically classified as ent-kaur-16-en-19-oic acid. Its structure features a hydrophobic nature, which influences its solubility and bioactivity. The estimated LogP value ranges from 4.47 to 6.37, indicating its lipophilicity, which is crucial for absorption and distribution within biological systems .

1. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties through various mechanisms:

- Nrf2 Activation : KA activates the transcription factor Nrf2, which plays a critical role in cellular defense against oxidative stress and inflammation .

- Cytokine Modulation : It downregulates pro-inflammatory pathways involving Th2 cells and NF-κB, leading to reduced expression of cytokines such as TNF-α and IL-6 .

- Prostaglandin Inhibition : KA inhibits the release of prostaglandin E2 and nitric oxide production, contributing to its analgesic effects .

2. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens:

- Bactericidal Effects : Studies have shown that KA exhibits bactericidal activity against Streptococcus mutans, a primary agent of dental caries .

- Leishmanicidal Activity : KA triggers the NLRP12/IL-1β pathway in macrophages infected with Leishmania amazonensis, enhancing the immune response against this protozoan parasite .

3. Antitumor Activity

Research indicates that KA possesses antiproliferative effects on several cancer cell lines:

KA's antitumor activity is attributed to its ability to induce apoptosis and inhibit cell proliferation via mechanisms involving DNA damage response pathways .

4. Analgesic Properties

This compound has been shown to alleviate pain in various models:

- Neuropathic Pain : In chronic constriction injury models, KA treatment resulted in increased levels of neuronal nitric oxide synthase (nNOS), suggesting enhanced nitric oxide production associated with analgesia .

- Cytokine Inhibition : The analgesic effects are also linked to the inhibition of pro-inflammatory cytokines and activation of ATP-sensitive potassium channels .

Case Studies and Research Findings

Recent studies have highlighted the multifaceted pharmacological potential of this compound:

- A study demonstrated that KA significantly reduced inflammation markers in animal models of arthritis, showcasing its therapeutic potential for inflammatory diseases .

- Another investigation into the safety profile of KA indicated no mutagenic effects at therapeutic concentrations, supporting its use as a safe phytochemical in medicinal applications .

特性

IUPAC Name |

5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h14-16H,1,4-12H2,2-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKHGUQULKYIGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6730-83-2 | |

| Record name | Kauren-19-oic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does kaurenoic acid exert its anti-inflammatory effects?

A1: Research suggests that this compound's anti-inflammatory activity might stem from multiple mechanisms. In a rat model of acetic acid-induced colitis, this compound significantly reduced colonic mucosal damage, myeloperoxidase (MPO) activity (a marker of neutrophilic infiltration), and malondialdehyde (MDA) levels (an indicator of lipid peroxidation) []. It also diminished inflammatory cell infiltration and submucosal edema formation in the colon []. These findings suggest that this compound may act by inhibiting neutrophil migration and reducing oxidative stress.

Q2: Does this compound interact with specific molecular targets?

A2: Studies indicate that this compound might modulate specific signaling pathways. For instance, research shows that this compound can activate the Nrf2 pathway, a crucial regulator of cellular defense mechanisms against oxidative stress and inflammation []. Additionally, in IL-1β-stimulated human chondrocytes, this compound inhibited the nuclear translocation of NF-κB/p65 and suppressed the phosphorylation of ERK, JNK, and p38 MAP kinase, suggesting its involvement in modulating these signaling cascades [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H30O2 and its molecular weight is 302.45 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are routinely employed for the structural elucidation of this compound. Detailed 1D and 2D NMR data, along with high-resolution electron ionization mass spectrometry (HR-EI-MS) analysis, have been used to characterize this compound isolated from natural sources like Helichrysum cameroonense [].

Q5: Are there specific applications where this compound's material compatibility and stability are important?

A5: While the provided research focuses primarily on this compound's biological activity, its stability and compatibility are crucial considerations for potential applications. For example, developing stable formulations for drug delivery requires understanding its behavior under various conditions. Similarly, if this compound or its derivatives are incorporated into materials like polymers, evaluating its long-term stability within that matrix becomes important.

Q6: Does this compound exhibit any catalytic properties itself?

A6: The research provided does not highlight any inherent catalytic properties of this compound. Its significance primarily lies in its biological activity and its role as an intermediate in gibberellin biosynthesis.

Q7: Have computational methods been employed to study this compound?

A7: Yes, semi-empirical calculations have been utilized to predict the structure and properties of this compound and its derivatives []. These calculations provide insights into the molecule's physicochemical attributes, including hydrophobicity, which can influence its therapeutic potential. Such computational approaches can guide the design of new derivatives with improved bioavailability and efficacy.

Q8: How do structural modifications affect this compound's biological activity?

A8: Research demonstrates a clear structure-activity relationship for this compound. For example, introducing an α,β-unsaturated ketone moiety, particularly at the C-4 position, significantly enhances its cytotoxic activity against various human cancer cell lines []. These findings underscore the importance of specific structural features in dictating this compound's biological activity and can inform the development of more potent and selective derivatives.

Q9: What is known about the stability of this compound in different formulations?

A9: Although the provided research doesn't delve into specific formulation strategies for this compound, its stability under various conditions is crucial for its therapeutic application. Future investigations could explore different formulation approaches, such as encapsulation in nanoparticles or liposomes, to enhance its stability, solubility, and bioavailability.

Q10: What is the safety profile of this compound?

A10: While some studies suggest that this compound and extracts containing it are safe for consumption [], more comprehensive toxicological studies are needed to establish its safety profile definitively.

Q11: What is the efficacy of this compound in treating specific diseases?

A11: While preclinical studies have shown promising results for this compound in models of inflammation and certain parasitic infections, rigorous clinical trials are needed to assess its efficacy and safety in humans.

Q12: Are there any known mechanisms of resistance to this compound?

A12: Currently, there is limited information available regarding resistance mechanisms specific to this compound. Further research is required to investigate potential resistance development, especially if it is to be developed into a therapeutic agent.

Q13: What analytical techniques are used to quantify this compound?

A13: High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV or mass spectrometry, is commonly employed for the sensitive and accurate quantification of this compound in various matrices [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。